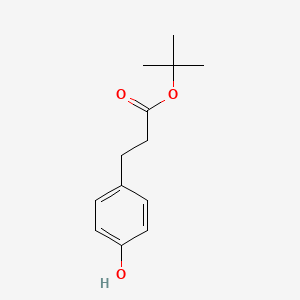

Tert-butyl 3-(4-hydroxyphenyl)propanoate

Overview

Description

Tert-butyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the CAS Number: 51458-31-2 . It has a molecular weight of 222.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

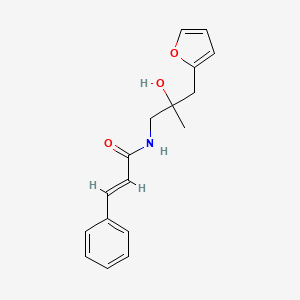

The InChI code for Tert-butyl 3-(4-hydroxyphenyl)propanoate is1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

Tert-butyl 3-(4-hydroxyphenyl)propanoate is a powder that is stored at room temperature . It has a molecular weight of 222.28 .Scientific Research Applications

Antifungal Applications

“Tert-butyl 3-(4-hydroxyphenyl)propanoate” has shown significant antifungal activity. For instance, a soil bacterial isolate identified as Alcaligenes faecalis MT332429 produced a stable fungicidal extracellular metabolite identified as octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propanoate . This compound showed promising antifungal activity .

Nanosponge Hydrogel Formulation

This compound has been successfully formulated as a nanosponge hydrogel . The new formula exhibited good stability, drug release, and higher antifungal activity against C. albicans as compared to the fluconazole .

Skin Fungal Ailments Treatment

The nanosponge hydrogel formulation of this compound has been used to control skin fungal ailments . Nanosponges augment the retention of tested agents in the skin .

Enhanced Topical Delivery

The nanosponge hydrogel formulation of this compound is a potential carrier for enhanced and improved topical delivery of octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propanoate .

Polymer Stabilizer

Octadecyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a similar compound, is a hindered phenolic antioxidant commonly used as a polymer stabilizer .

Antioxidant for Synthetic Ester Lubricant Oil

Methyl 3- (3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (brand name T512) was loaded by mesoporous silica nanoparticles (MSNs) to afford the antioxidant for synthetic ester lubricant oil .

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 3-(4-hydroxyphenyl)propanoate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), has been found to exhibit promising antimycotic activity . Its primary targets are fungal pathogens, particularly Candida albicans .

Mode of Action

It is known that it can decompose into octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol . These compounds can further convert into other peroxides, prompting the formation of more short-chain alkenyl and olefin hydroperoxide or other oxides . These reactive oxygen species can disrupt the cellular functions of the fungal pathogens, leading to their death .

Pharmacokinetics

A study has shown that when formulated as a nanosponge hydrogel, the permeability of odhp was higher through rats’ skin by 15-folds compared to the control isoconazole 1% . This suggests that the compound may have good bioavailability when applied topically.

Result of Action

The primary result of the action of Tert-butyl 3-(4-hydroxyphenyl)propanoate is its antifungal effect. In vitro studies have shown that it has higher antifungal activity against Candida albicans compared to fluconazole . In vivo studies have also shown that it increased survival rates, wound contraction, and healing of wound gap, and inhibited the inflammation process compared to the other control groups .

properties

IUPAC Name |

tert-butyl 3-(4-hydroxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHDCBONCFYXKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-hydroxyphenyl)propanoate | |

CAS RN |

51458-31-2 | |

| Record name | tert-butyl 3-(4-hydroxyphenyl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(Propan-2-yl)sulfamoyl]phenyl}prop-2-enoic acid](/img/structure/B2500296.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)nicotinamide](/img/structure/B2500297.png)

![2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2500298.png)

![4-[(3-Methoxycyclobutyl)methylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B2500299.png)

![Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2500312.png)

![N-[(4-Methoxyphenyl)methyl]but-3-enamide](/img/structure/B2500314.png)

![2-((6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide](/img/structure/B2500315.png)

![ethyl 2-[(E)-2-anilinoethenyl]-5-oxochromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2500317.png)

![methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate](/img/structure/B2500319.png)